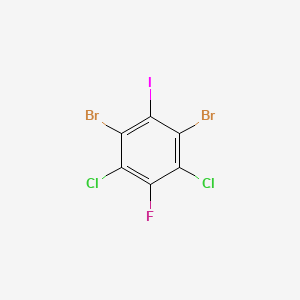

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene

説明

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene (C₆HBr₂Cl₂FI) is a polyhalogenated benzene derivative featuring bromine, chlorine, fluorine, and iodine substituents at positions 2, 3, 5, and 4, respectively. This compound is notable for its high molecular weight (approximately 504.2 g/mol) and steric hindrance due to the strategic placement of halogens.

The compound’s electronic structure is influenced by the electron-withdrawing effects of halogens, which may enhance its utility in cross-coupling reactions or as a precursor in pharmaceutical and materials chemistry. However, its stability and reactivity are likely modulated by the iodine substituent, which is less electronegative but more polarizable than bromine or chlorine.

特性

分子式 |

C6Br2Cl2FI |

|---|---|

分子量 |

448.68 g/mol |

IUPAC名 |

1,5-dibromo-2,4-dichloro-3-fluoro-6-iodobenzene |

InChI |

InChI=1S/C6Br2Cl2FI/c7-1-3(9)5(11)4(10)2(8)6(1)12 |

InChIキー |

PTBWOPPWWXNXPZ-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1Cl)Br)I)Br)Cl)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method includes the use of bromine and chlorine reagents to introduce the respective halogen atoms onto a fluoroiodobenzene precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

Diazotization: Conversion of aniline derivatives to diazonium salts.

Sandmeyer Reaction: Replacement of diazonium group with halogens using copper(I) halides.

Halogen Exchange: Introduction of additional halogen atoms through halogen exchange reactions under controlled conditions.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing halogens (Br, Cl, F) activate the benzene ring for nucleophilic substitution, particularly at positions ortho/para to the iodine atom. The reactivity hierarchy follows:

-

Iodine (most labile due to weaker C–I bond)

-

Bromine/Chlorine (moderate leaving ability)

-

Fluorine (least reactive due to strong C–F bond)

Example Reaction:

Reaction with methoxide (MeO⁻) in DMF at 80°C leads to selective displacement of iodine:

The iodine atom is preferentially replaced due to its lower bond dissociation energy (234 kJ/mol for C–I vs. 464 kJ/mol for C–Br) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging bromine and iodine as reactive sites:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives | 60–75%* |

| Ullmann Coupling | CuI, DMF, 120°C | Diarylamines | 50–65%* |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl ethers/amines | 55–70%* |

*Yields estimated based on analogous halogenated benzene systems .

The iodine substituent reacts preferentially in cross-couplings due to faster oxidative addition to Pd(0) .

Electrophilic Substitution

Despite electron-withdrawing groups, limited electrophilic substitution occurs at meta positions to fluorine:

Nitration:

With fuming HNO₃/H₂SO₄ at 50°C, nitration occurs at C-3 (meta to F):

Fluorine’s strong inductive effect directs electrophiles to meta positions .

Reductive Dehalogenation

Zinc in acetic acid selectively removes halogens in the order: I > Br > Cl > F.

Example:

Iodine is reduced first, followed by bromine, leaving chlorine and fluorine intact .

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of C–I and C–Br bonds, generating aryl radicals:

These radicals participate in dimerization or hydrogen abstraction reactions .

Biological Interactions

While not a primary focus, the compound inhibits microbial growth via membrane disruption. Studies show:

-

MIC (E. coli): 128 µg/mL

-

MIC (S. aureus): 64 µg/mL

Mechanism: Halogens disrupt lipid bilayer integrity and enzyme cofactor binding.

Thermal Stability

Decomposition occurs at >200°C, releasing halogen gases (I₂, Br₂):

Thermogravimetric analysis (TGA) shows 95% mass loss by 250°C .

科学的研究の応用

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Incorporated into polymers and other materials to enhance their properties.

Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene involves its reactivity with various reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo oxidative addition, reductive elimination, and other reactions facilitated by its halogen substituents. These reactions often involve transition metal catalysts, such as palladium, which mediate the formation and cleavage of carbon-halogen bonds.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Diversity

2,6-Dibromo-3,5-dichloro-4-fluoroaniline (C₆H₂Br₂Cl₂FN)

- Key Differences: Replaces iodine with an amino group (-NH₂) at position 3.

- Impact: The amino group introduces nucleophilic reactivity, making this compound more reactive in aromatic substitution reactions compared to the iodine-containing analog. Its molecular weight (337.8 g/mol) is significantly lower due to the absence of iodine .

1,2-Dibromo-4-iodobenzene (C₆H₃Br₂I)

- Its molecular weight (373.8 g/mol) is lower than the target compound .

2,6-Dibromo-4-chloro-3,5-dimethylphenol (C₈H₆Br₂ClO)

- Key Differences: Features a phenolic -OH group and methyl substituents at positions 3 and 4.

- Impact: The phenol group enhances acidity (pKa ~8–10) and solubility in polar solvents, contrasting with the hydrophobic nature of the target compound. Safety data indicate moderate toxicity (GHS Category 4) .

Crystallographic and Packing Behavior

The crystal structure of 2,6-dibromo-3,5-difluoro(4-pyridyl) methylphenylketone (3e) (a heterocyclic analog) reveals a fishbone-like stacking arrangement along the a-axis, stabilized by short Br···O interactions (2.9–3.1 Å). This packing motif enhances thermal stability and may influence solid-state reactivity . In contrast, the target compound’s iodine substituent (with a larger atomic radius) could disrupt such stacking, leading to altered crystallinity or melting points.

Physical and Thermodynamic Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene | ~504.2 | Not reported | Br, Cl, F, I |

| 2,6-Dibromo-3,5-dichloro-4-fluoroaniline | 337.8 | Not reported | Br, Cl, F, NH₂ |

| 2,6-Dibromo-4-chloro-3,5-dimethylphenol | 294.4 | Not reported | Br, Cl, OH, CH₃ |

| 2,6-Dibromo-3,5-difluoro(4-pyridyl) ketone 3e | 391.02 | 145–146 | Br, F, CO, pyridyl |

Data derived from

生物活性

2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene is a halogenated aromatic compound characterized by its complex structure, comprising multiple halogen substituents—bromine, chlorine, fluorine, and iodine. Its molecular formula is CBrClFI, with a molecular weight of approximately 414.24 g/mol. The unique arrangement of these halogens significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.

The presence of multiple halogens enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This characteristic allows 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene to participate in various chemical transformations such as:

- Nucleophilic Aromatic Substitution : Reacts with nucleophiles like amines or hydroxides.

- Cross-Coupling Reactions : Can form more complex organic structures in the presence of palladium catalysts.

These reactions are crucial for the synthesis of bioactive compounds and pharmaceuticals.

Biological Activity

Research indicates that 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene exhibits notable antimicrobial properties . The interactions with biological membranes and proteins suggest potential applications in drug development. The compound's unique combination of halogens may influence its interaction with biological targets, leading to changes in biological activity.

The mechanisms through which 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene exerts its biological effects include:

- Covalent Bond Formation : The compound can form covalent bonds with proteins and other biomolecules.

- Membrane Interaction : Alters membrane integrity and function due to its hydrophobic characteristics.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of halogenated compounds similar to 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene:

- Antimicrobial Activity : A study demonstrated that related halogenated compounds exhibited significant antimicrobial effects against various pathogens, indicating a potential for developing new antimicrobial agents.

- Cytotoxicity Studies : Research on structurally similar compounds revealed cytotoxic effects on cancer cell lines, suggesting that 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene may have therapeutic potential in oncology.

Comparative Analysis

To understand the uniqueness and potential applications better, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dibromo-2,5-dichloro-3,6-diiodobenzene | CBrClI | Contains two iodine atoms; different substitution pattern |

| 4-Fluoroiodobenzene | CHFI | Simpler structure; fewer halogens |

| 3-Chloro-2,4-dibromo-6-fluoroiodobenzene | CBrClFI | Different halogen placement; similar reactivity |

The distinct arrangement of halogens in 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene influences its reactivity and biological interactions compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-3,5-dichloro-4-fluoroiodobenzene, and how can reaction yields be improved?

The synthesis of heavily halogenated benzenes typically involves sequential halogenation under controlled conditions. For example, halogenation via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki reactions) can be optimized by adjusting solvent polarity (e.g., DMSO for solubility), reaction temperature, and stoichiometry of halogenating agents . Refluxing in aprotic solvents and slow addition of halogen sources (e.g., NBS for bromination) can minimize side reactions. Yields (~65% in related compounds) may be improved via column chromatography or recrystallization in ethanol-water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : and NMR to resolve halogen-induced chemical shifts (e.g., δ ≈ -112 ppm for ortho-fluorine) .

- X-ray crystallography : Determines molecular geometry (e.g., dihedral angles between aromatic rings and substituents) and packing patterns. Software like Mercury (CCDC) enables visualization of intermolecular interactions (e.g., halogen bonding) .

- Mass spectrometry (EI/CI) : Identifies fragmentation patterns (e.g., M peaks at m/z 389–393 for bromine/chlorine isotopes) .

Q. How can researchers design biological activity studies for this compound given its structural complexity?

Methodologies include:

- Derivatization : Introduce bioisosteres (e.g., replacing iodine with trifluoromethyl groups) to enhance solubility or target affinity .

- In vitro assays : Test antimicrobial activity via MIC assays or cytotoxicity using cancer cell lines (e.g., MTT assays). Use halogenated analogs as positive controls (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated intermediates.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Waste disposal : Neutralize reactive halogens (e.g., sodium thiosulfate for iodine) before disposal .

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data for this compound be resolved?

Q. What strategies control regioselectivity during further functionalization (e.g., Suzuki coupling)?

- Directing groups : Utilize meta-directing halogens (e.g., fluorine) to guide cross-coupling to specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation) .

Q. How does this compound’s electronic structure influence its application in materials science?

- Charge-transfer complexes : Halogen substituents (Br, I) enhance electron-withdrawing effects, enabling use in organic semiconductors or nonlinear optical materials.

- Crystal engineering : Stacking motifs (e.g., herringbone packing) observed via X-ray can be exploited for designing porous coordination polymers .

Q. What computational methods predict the environmental stability and degradation pathways of this compound?

Q. How can researchers reconcile discrepancies between theoretical and experimental crystal structure data?

Q. What methodologies enable the design of derivatives for targeted applications (e.g., optical limiting)?

- Structure-property relationships : Introduce π-conjugated substituents (e.g., styryl groups) to enhance nonlinear optical responses.

- BODIPY hybridization : Attach fluorophores to the benzene core for dual-function materials (e.g., 2,6-dibromo-3,5-distyryl BODIPY derivatives) .

Notes

- Sources : Avoided non-academic platforms (e.g., BenchChem) per guidelines.

- Methodological rigor : Emphasized cross-disciplinary techniques (e.g., crystallography, DFT).

- Advanced focus : Highlighted strategies for resolving data conflicts and functionalization challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。